Cas no 3484-67-1 (4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopy)
![4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopy structure](https://fr.kuujia.com/scimg/cas/3484-67-1x500.png)
3484-67-1 structure
Nom du produit:4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopy
4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopy Propriétés chimiques et physiques
Nom et identifiant
-
- 4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopy
- 4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a
- Streptothricin A
- CHEMBL4460958
- Imidazo(4,5-c)pyridin-4-one, 2-((2-(3-amino-6-(3-amino-6-(3-amino-6-(3-amino-6-(3-amino-6-(3,6-diaminohexanamido)hexanamido)hexanamido)hexanamido)hexanamido)hexanamido)-2-deoxy-alpha-D-gulopyranosyl)amino)-3,3a,5,6,7,7a-hexahydro-7-hydroxy-, 6'-carbamate
- 3484-67-1
- CHEBI:220224
-
- Piscine à noyau: InChI=1S/C49H94N18O13/c50-13-1-7-27(51)19-35(70)58-14-2-8-28(52)20-36(71)59-15-3-9-29(53)21-37(72)60-16-4-10-30(54)22-38(73)61-17-5-11-31(55)23-39(74)62-18-6-12-32(56)24-40(75)64-43-44(76)45(80-48(57)78)34(26-68)79-47(43)67-49-65-41-33(69)25-63-46(77)42(41)66-49/h27-34,41-45,47,68-69,76H,1-26,50-56H2,(H2,57,78)(H,58,70)(H,59,71)(H,60,72)(H,61,73)(H,62,74)(H,63,77)(H,64,75)(H2,65,66,67)/t27-,28-,29-,30-,31-,32-,33+,34+,41+,42-,43+,44-,45-,47+/m0/s1
- La clé Inchi: CTKOCMSLRIIOBG-JMSRUVCGSA-N
- Sourire: C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)N)O
Propriétés calculées
- Qualité précise: 1142.72477513g/mol
- Masse isotopique unique: 1142.72477513g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 20
- Nombre de récepteurs de liaison hydrogène: 21
- Comptage des atomes lourds: 80
- Nombre de liaisons rotatives: 41
- Complexité: 1980
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 14
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -10
- Surface topologique des pôles: 545Ų
4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopy Littérature connexe
-
1. BiochemistryL. J. Harris,E. Chain,H. W. Florey,R. Markham Annu. Rep. Prog. Chem. 1943 40 177
-
R. B. Herbert Nat. Prod. Rep. 1990 7 105
3484-67-1 (4-O-carbamoyl-2-deoxy-2-{[(3S,10S,17S,24S,31S,38S)-3,10,17,24,31,38,41-heptaamino-8,15,22,29,36-pentaoxo-7,14,21,28,35-pentaazahentetracontan-1-oyl]amino}-N-[(3aS,7R,7aS)-7-hydroxy-4-oxo-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-yl]-beta-D-gulopy) Produits connexes
- 96736-11-7(Nourseothricin sulfate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
Fournisseurs recommandés
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
